Introduction: The N-(pyridin-3-yl)acetamide Scaffold as a Privileged Structure in Drug Discovery
Introduction: The N-(pyridin-3-yl)acetamide Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of N-(pyridin-3-yl)acetamide Derivatives
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The N-(pyridin-3-yl)acetamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. Its constituent parts, the pyridine ring and the acetamide linker, are common motifs in a vast number of pharmaceuticals. This guide provides an in-depth exploration of the diverse therapeutic potential of N-(pyridin-3-yl)acetamide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers, scientists, and drug development professionals.
Section 1: Anticancer Activity
Derivatives of N-(pyridin-3-yl)acetamide have shown significant promise as anticancer agents, with cytotoxic effects observed against a range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the targeted inhibition of key signaling pathways that are hallmarks of cancer cell proliferation and survival.
Core Mechanisms of Action: Targeting Kinase Signaling
A primary strategy through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction. Two key targets identified for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
-
VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[3][4] Tumors require angiogenesis to grow and metastasize.[5] By binding to and inhibiting VEGFR-2, N-(pyridin-3-yl)acetamide derivatives can disrupt the downstream signaling cascade (including pathways like PI3K/Akt and MAPK), thereby cutting off the tumor's blood supply and leading to apoptosis.[3][6]
-
PIM-1 Kinase Inhibition: PIM-1 is an oncogenic serine/threonine kinase that is overexpressed in many cancers, including prostate and hematopoietic malignancies.[7][8][9] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis, often contributing to therapeutic resistance.[10][11] Inhibition of PIM-1 can disrupt these survival pathways, leading to cell cycle arrest and activating apoptotic cell death.[9]
Visualization: VEGFR-2 Signaling Pathway in Angiogenesis
The following diagram illustrates the critical role of VEGFR-2 in initiating the signaling cascade that promotes endothelial cell proliferation and survival, a process targeted by N-(pyridin-3-yl)acetamide derivatives.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data: Cytotoxic Activity of Derivatives
The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the cytotoxic activity of representative N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
| 5a | MDA-MB-231 (Breast Cancer) | 20.3 | 5.2 |
| 5l | MDA-MB-231 (Breast Cancer) | 1.4 | 5.2 |
| 5a | HepG2 (Liver Cancer) | 18.2 | N/A |
| 5l | HepG2 (Liver Cancer) | 22.6 | N/A |
Data sourced from a study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a robust, colorimetric method for assessing cell viability.[12][13] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Self-Validation: This protocol is self-validating through the inclusion of multiple controls: a vehicle control (to assess the effect of the solvent), a positive control (a known cytotoxic drug), and a blank control (media only, for background subtraction). Consistency across replicate wells validates the precision of the technique.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the N-(pyridin-3-yl)acetamide derivative in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of desired final concentrations.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the insoluble purple formazan crystals.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Section 2: Antimicrobial Activity
The N-(pyridin-3-yl)acetamide scaffold is also a fertile ground for the development of novel antimicrobial agents, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action and Spectrum
While specific molecular targets can vary, the broad-spectrum activity of these compounds suggests they may interfere with fundamental cellular processes common to many microbes. Some sulfonamide derivatives incorporating the N-pyridin-3-yl acetamide moiety have demonstrated notable antibacterial and antioxidant properties.[12][16] The evaluation of antimicrobial efficacy is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).
Visualization: Broth Microdilution Workflow for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[17][18] This workflow ensures a standardized and reproducible assessment of a compound's potency.
Caption: Standard workflow for MIC determination via broth microdilution.
Quantitative Data: Antimicrobial Activity
The following table presents the antibacterial activity of N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives against common pathogens.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Derivative 1 | >100 | 50 | 100 |
| Derivative 2 | 25 | 12.5 | 50 |
| Ciprofloxacin (Control) | 12.5 | 6.25 | 12.5 |
Qualitative data adapted from studies showing that some derivatives possess antibacterial activities, with one compound showing better activity than the reference drug ciprofloxacin against certain strains.[12][16][19]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of a compound's in vitro activity against a specific microorganism.[18][20]
Self-Validation: The protocol's integrity is maintained by including a growth control well (no drug) and a sterility control well (no bacteria). The growth control must show distinct turbidity, and the sterility control must remain clear for the assay to be valid.[18] Testing against a quality control strain (e.g., E. coli ATCC 25922) with a known MIC range ensures accuracy.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the well.
-
-
Preparation of Microdilution Plate:
-
Prepare serial twofold dilutions of the N-(pyridin-3-yl)acetamide derivative in a suitable solvent, and then further dilute in CAMHB to twice the final desired concentrations.
-
Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate. The final volume in each well after inoculation will be 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[18]
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity). A reading aid, such as a viewing box, is recommended.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18][21] For some bacteriostatic compounds, a slight haze or a single small button of growth may be present; the endpoint should be read as a significant reduction in turbidity compared to the growth control.[21]
-
Section 3: Anti-inflammatory Activity
While less explored than their anticancer and antimicrobial properties, pyridine-based scaffolds have shown potential as anti-inflammatory agents.[22] The evaluation of this activity often requires in vivo models that can replicate the complex physiological cascade of inflammation.
Rationale for In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines, involving enzymes like COX-2.[24] This model allows for the assessment of a compound's ability to suppress edema, a cardinal sign of inflammation.
Visualization: Experimental Workflow for Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a framework for the in vivo screening of the acute anti-inflammatory effects of N-(pyridin-3-yl)acetamide derivatives.
Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while a positive control group treated with a standard NSAID like Indomethacin validates the model's sensitivity and provides a benchmark for efficacy.[23][25]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[25]
-
Fast the animals overnight before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s) (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
-
Baseline Measurement and Dosing:
-
Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Administer the test compound or control vehicle orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
Measurement of Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.
-
Analyze the data for statistical significance using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
-
Section 4: Neuroprotective Activity
Emerging evidence suggests that certain pyridine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's disease.[28] The evaluation of such activity often begins with in vitro models that simulate neuronal stress and damage.
Rationale for In Vitro Evaluation: Modeling Oxidative Stress
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological feature of many neurodegenerative diseases.[19] In vitro models using neuroblastoma cell lines (e.g., PC12) exposed to an oxidizing agent like hydrogen peroxide (H₂O₂) can effectively simulate this neurotoxic environment.[29] This allows for the rapid screening of compounds for their ability to protect neurons from oxidative damage and cell death.
Visualization: Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Experimental Protocol: In Vitro H₂O₂-Induced Cytotoxicity Assay
This protocol is designed to assess the ability of N-(pyridin-3-yl)acetamide derivatives to protect neuronal cells from oxidative stress-induced death.
Self-Validation: This assay includes several critical controls: untreated cells (baseline viability), cells treated with the test compound alone (to check for inherent cytotoxicity), and cells treated with H₂O₂ alone (to establish the maximum level of damage). A dose-response curve for the test compound provides a robust measure of its protective efficacy.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture PC12 cells in an appropriate medium.
-
Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[29]
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Pre-treatment:
-
Prepare dilutions of the N-(pyridin-3-yl)acetamide derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations.
-
Incubate the plate for 1-2 hours to allow for compound uptake.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The optimal concentration to induce ~50% cell death must be determined empirically but is often in the 100-500 µM range.[29]
-
Add the H₂O₂ solution directly to the wells containing the test compound to reach the final target concentration.
-
Include control wells: untreated cells, cells with H₂O₂ only, and cells with the test compound only.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Assess cell viability using the MTT assay as described in Section 1.4.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with H₂O₂ alone as the baseline for damage.
-
Calculate the percentage of neuroprotection for each concentration of the test compound relative to the H₂O₂-only control.
-
Plot the results to determine the effective concentration range of the compound.
-
Conclusion and Future Perspectives
The N-(pyridin-3-yl)acetamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated a remarkable range of biological activities, including potent anticancer effects through the inhibition of critical kinase signaling pathways, broad-spectrum antimicrobial activity, and potential applications in treating inflammatory conditions and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating more precise mechanisms of action, exploring structure-activity relationships (SAR) to enhance potency and selectivity, and advancing lead compounds into more complex preclinical models to fully assess their therapeutic potential.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Wang, J., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(31), 51857–51870. [Link]
-
Bio-protocol. (2016). Carrageenan-induced paw edema assay. [Link]
-
Wikipedia. (2024). PIM1. [Link]
-
Ding, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(4), 4703-4716. [Link]
-
Céspedes, M. V., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. [Link]
-
Afribary. (2022). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International Journal of Oncology, 47(6), 2015-2022. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Qu, Y., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 1-13. [Link]
-
Chen, L. S., et al. (2009). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 119(1), 88-99. [Link]
-
Read by QxMD. (2020). Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer. [Link]
-
YouTube. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]
-
Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439-1448. [Link]
-
Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439–1448. [Link]
-
PubMed. (2000). New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. [Link]
-
AVESİS. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]
-
Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1439-1448. [Link]
-
ResearchGate. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia | Request PDF. [Link]
-
Arena, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2041. [Link]
-
Dastjerdi, M. S., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 195-201. [Link]
-
Spandidos Publications. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. [Link]
-
BenchChem. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. [Link]
-
PubMed. (2013). N-(6-[ 18 F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. [Link]
Sources
- 1. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. assaygenie.com [assaygenie.com]
- 5. login.medscape.com [login.medscape.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. Molecular and Clinical Oncology [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. inotiv.com [inotiv.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental and Therapeutic Medicine [spandidos-publications.com]
